molecular formula C16H11Cl2NO2 B14288656 N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide CAS No. 116356-00-4

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide

Katalognummer: B14288656
CAS-Nummer: 116356-00-4
Molekulargewicht: 320.2 g/mol
InChI-Schlüssel: PAESVEYJVVHQSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorophenyl groups attached to a butenamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Chlorophenyl)-4-oxobut-2-enamide
  • N-(4-Chlorophenyl)-4-oxobut-2-enamide
  • N-(3-Chlorophenyl)-4-(4-methylphenyl)-4-oxobut-2-enamide

Uniqueness

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide is unique due to the presence of two chlorophenyl groups, which can enhance its reactivity and biological activity compared to similar compounds

Eigenschaften

CAS-Nummer

116356-00-4

Molekularformel

C16H11Cl2NO2

Molekulargewicht

320.2 g/mol

IUPAC-Name

N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide

InChI

InChI=1S/C16H11Cl2NO2/c17-12-6-4-11(5-7-12)15(20)8-9-16(21)19-14-3-1-2-13(18)10-14/h1-10H,(H,19,21)

InChI-Schlüssel

PAESVEYJVVHQSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.